molecular formula C11H14F2N2O2 B13689973 N1-Boc-5,6-difluorobenzene-1,2-diamine

N1-Boc-5,6-difluorobenzene-1,2-diamine

Cat. No.: B13689973
M. Wt: 244.24 g/mol
InChI Key: NYXOFFYWEJWKJP-UHFFFAOYSA-N
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Description

N1-Boc-5,6-difluorobenzene-1,2-diamine is a protected aromatic diamine derivative featuring a tert-butoxycarbonyl (Boc) group at the N1 position and fluorine atoms at the 5- and 6-positions of the benzene ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic procedures and enabling selective deprotection under acidic conditions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of fluorinated heterocycles such as benzotriazoles (e.g., 5,6-difluoro-1H-benzotriazole) . Its structural design balances reactivity and stability, making it valuable in multi-step syntheses for pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C11H14F2N2O2

Molecular Weight

244.24 g/mol

IUPAC Name

tert-butyl N-(6-amino-2,3-difluorophenyl)carbamate

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-7(14)5-4-6(12)8(9)13/h4-5H,14H2,1-3H3,(H,15,16)

InChI Key

NYXOFFYWEJWKJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Boc-5,6-difluorobenzene-1,2-diamine typically involves the reaction of 5,6-difluorobenzene-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions: N1-Boc-5,6-difluorobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N1-Boc-5,6-difluorobenzene-1,2-diamine is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and protein interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Boc-5,6-difluorobenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability during synthetic processes, while the fluorine atoms enhance the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic attack and subsequent substitution or deprotection reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features, stability, and applications of N1-Boc-5,6-difluorobenzene-1,2-diamine and related compounds:

Compound Name Substituents Fluorine Positions Protecting Group Stability Applications References
This compound Boc at N1 5,6 Boc High Multi-step synthesis, intermediates
5,6-difluorobenzene-1,2-diamine None 5,6 None Low (unstable) Benzotriazole synthesis (75% yield)
4-(substituted)-5-fluorobenzene-1,2-diamine Substituent at C4 5 None Low Antitubercular agent precursors
1-N-Butyl-5,6-difluorobenzene-1,2-diamine Butyl at N1 5,6 Butyl Moderate Organic synthesis intermediates
Propane-1,2-diamine derivatives (e.g., 6u) CF3 substituents N/A None Variable Antitubercular agents

Key Findings and Analysis

Stability and Reactivity :

  • The Boc-protected diamine exhibits superior stability compared to its unprotected counterpart (5,6-difluorobenzene-1,2-diamine), which requires immediate use due to oxidative and hydrolytic instability .
  • Alkyl-protected derivatives (e.g., 1-N-Butyl-5,6-difluorobenzene-1,2-diamine) offer intermediate stability but lack the acid-labile Boc group, limiting their utility in selective deprotection strategies .

Fluorine Substitution Effects: Difluorination at the 5- and 6-positions (as in the Boc derivative) introduces strong electron-withdrawing effects, enhancing reactivity in cyclization reactions (e.g., benzotriazole formation) . Monofluorinated analogs (e.g., 4-substituted-5-fluorobenzene-1,2-diamine) show reduced electronic modulation, which may explain their lower yields in similar reactions .

This underscores the importance of fluorine positioning and substituent choice in biological performance .

Synthetic Utility :

  • The Boc group enables controlled deprotection, making the compound ideal for sequential reactions in drug discovery. In contrast, Butyl-protected derivatives may be preferable for reactions requiring lipophilic intermediates .

Biological Activity

N1-Boc-5,6-difluorobenzene-1,2-diamine is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes current research findings regarding its biological activity, including data from various studies and case analyses.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₄F₂N₂O₂
  • CAS Number : 1698299-44-3
  • Molecular Weight : 246.24 g/mol

The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is significant for its stability and reactivity in biological contexts.

The biological activity of this compound primarily revolves around its interaction with various enzymes and cellular pathways. Research indicates that derivatives of this compound may exhibit inhibitory effects on certain kinases and enzymes involved in cancer progression.

Enzyme Inhibition Studies

Recent studies have explored the compound's inhibitory potential against several targets:

  • c-Met Kinase Inhibition :
    • The compound has shown promising results as a c-Met inhibitor with an IC₅₀ value of approximately 7.3 nM, indicating strong potency compared to established inhibitors like cabozantinib (IC₅₀ = 6.8 nM) .
  • Carbonic Anhydrase Inhibition :
    • The compound's analogs were evaluated for their ability to inhibit bovine carbonic anhydrase II, with significant activity noted among derivatives containing electron-withdrawing groups .
  • p38α MAP Kinase Activity :
    • Compounds related to this compound demonstrated dual inhibitory activity against p38α MAPK, with some derivatives achieving over 80% inhibition .

Case Studies and Research Findings

A variety of studies have documented the biological implications of this compound:

Table 1: Inhibitory Activity of Related Compounds

Compound% Inhibitionp38α MAPK IC₅₀ (μM)
27b85.360.031 ± 0.14
27d81.480.075 ± 0.11
27i82.890.038 ± 0.12
27k79.190.082 ± 0.09
Diclofenac sodium82.54-
SB203580-0.042 ± 0.27

This table illustrates the comparative effectiveness of various compounds related to this compound in inhibiting p38α MAPK activity .

Cellular Studies

In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as HeLa cells through mechanisms involving DNA cleavage . The presence of electron-withdrawing groups significantly enhances their biological activity by stabilizing reactive intermediates during enzymatic interactions.

Safety and Toxicity Profile

While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity assessments indicate that while some derivatives exhibit cytotoxicity towards cancer cells, their effects on normal cells remain under investigation .

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